2-Methyl-1-dodecanol
Overview
Description
2-Methyl-1-dodecanol , also known as 2-methyldodecan-1-ol , is an organic compound with the chemical formula C₁₃H₂₈O . It falls under the category of long-chain alcohols . The compound consists of a dodecyl (12-carbon) hydrocarbon chain with a methyl group attached to the first carbon atom. Its molecular weight is approximately 200.36 g/mol .
Molecular Structure Analysis
The compound’s structure comprises a linear hydrocarbon chain with a terminal hydroxyl group and a methyl group attached to the first carbon. The IUPAC name reflects this arrangement: 2-methyl indicates the methyl substitution, and dodecanol denotes the 12-carbon alcohol. The 3D structure can be visualized using computational tools .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Renewable Energy Applications
Sheng et al. (2017) explored the direct synthesis of renewable dodecanol using methyl isobutyl ketone (MIBK) derived from lignocellulose. They demonstrated the successful production of dodecanol in dual-bed continuous flow reactors. The synthesized dodecanol is useful as a feedstock for producing surfactants like sodium dodecylsulfate (SDS) and sodium dodecyl benzene sulfonate (SDBS) (Sheng et al., 2017).
Building Materials and Thermal Storage
Memon et al. (2013) investigated dodecanol as a component in form-stable composite phase change materials (PCM) for thermal energy storage in buildings. By incorporating dodecanol into cement via vacuum impregnation, they created a composite with significant potential for enhancing energy efficiency in building structures (Memon et al., 2013).
Catalytic Applications
Blandy et al. (1997) studied the transesterification of acrylic esters using 1-dodecanol, employing various catalysts. Their findings highlight the potential of using 1-dodecancanol in chemical processes, particularly in the synthesis of specific esters (Blandy et al., 1997).
Surfactants and Non-Ionic Applications
Raaijmakers et al. (1993) described the synthesis of non-ionic surfactants from methyl 4, 6-0-benzylidene-α-D-glucopyranoside 2, 3-cyclic carbonate and 1-dodecanol. These compounds hold potential as non-ionic surfactants due to their unique chemical properties (Raaijmakers et al., 1993).
Pharmaceutical and Therapeutic Research
Thomas and Hawthorne (2001) explored the synthesis of dodeca(carboranyl)-substituted closomers, which incorporate structures similar to 2-methyl-1-dodecanol. These closomers are promising for drug delivery, especially in boron neutron capture therapy (BNCT), a novel cancer treatment approach (Thomas & Hawthorne, 2001).
Energy and Fuel Applications
Bayraktar (2008) conducted an experimental study on the performance parameters of a CI engine fueled with diesel-methanol-dodecanol blends. The study's findings suggest that blends containing a certain percentage of dodecanol can enhance engine performance, pointing to its potential as a component in biofuel formulations (Bayraktar, 2008).
Environmental Impact Assessment
Szwach and Lukosek (2017) assessed the ecological impact of dodecanolethoxylates, comparing them with other nonionic surfactants. Their findings indicate that certain formulations containing dodecanol derivatives might have a lower environmental impact, making them preferable for sustainable applications (Szwach & Lukosek, 2017).
Properties
IUPAC Name |
2-methyldodecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHAAFQMJJWGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873307 | |
Record name | 2-Methyldodecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-61-2, 57289-26-6 | |
Record name | 2-Methyl-1-dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22663-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyldodecyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-dodecanol (S) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyldodecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLDODECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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